7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H5BrN4. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This involves the bromination of pyrrole derivatives followed by cyclization to form the triazine ring.
Synthesis via Bromohydrazone: This method includes the formation of bromohydrazone intermediates, which are then cyclized to yield the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, including anticancer agents and inhibitors of specific enzymes.
Biological Research: The compound is studied for its potential effects on various biological pathways and targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: A closely related compound with similar structural features and applications.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Another similar compound used in medicinal chemistry.
Uniqueness
7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
VUFKTWPIGQEWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C(=C1)Br)N |
Origin of Product |
United States |
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